Molecular Descriptors vs. Unsubstituted Acid
Compared to the unsubstituted parent acid, 8-oxooctanoic acid, the target compound exhibits significantly higher lipophilicity (XLogP3-AA of 3.4 vs. an estimated 1.61 for 8-oxooctanoic acid [1]) and a larger topological polar surface area (63.6 Ų vs. an estimated 54.37 Ų [1][2]). These differences, driven by the addition of the 4-chloro-2-methoxyphenyl ketone moiety, are critical determinants of membrane permeability and solubility, which in turn influence the compound's behavior in biological assays and synthetic applications.
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 3.4 |
| Comparator Or Baseline | 8-Oxooctanoic acid: estimated LogP = 1.61 |
| Quantified Difference | ΔLogP = +1.8 |
| Conditions | Computed by XLogP3 (PubChem) and reported literature values. |
Why This Matters
The 5-fold increase in lipophilicity suggests altered distribution and binding characteristics, making this compound a distinct tool for exploring hydrophobic interactions in target binding.
- [1] PubChem. (2026). 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid (CID 24727128). National Center for Biotechnology Information. View Source
- [2] Molbase. (n.d.). 8-oxooctanoic acid (CAS 929-48-6) product page. Retrieved April 22, 2026. View Source
